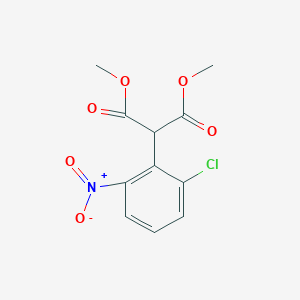![molecular formula C16H10FNO2S B1300637 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 321429-96-3](/img/structure/B1300637.png)
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a chemical compound with the CAS Number: 321429-96-3 . It has a molecular weight of 300.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of the compound is C16H10FNO2S . The InChI code is 1S/C16H10FNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 300.33 .Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial Studies
Scientific Field
This compound has been used in the field of Microbiology and Pharmaceutical Sciences .
Summary of the Application
The compound has been synthesized and studied for its antimicrobial properties. It has been found to be a potent growth inhibitor of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
Methods of Application
The compound was synthesized using benign reaction conditions. It was then tested against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
Results or Outcomes
The compound showed promising results as a growth inhibitor with minimum inhibitory concentration values as low as 0.39 μg/mL . This suggests that it could be a potential candidate for the development of new antimicrobial drugs.
Use as Laboratory Chemical
Scientific Field
This compound is used in the field of Chemistry and Material Science .
Summary of the Application
The compound is used as a laboratory chemical in the synthesis of substances .
Methods of Application
The specific methods of application can vary depending on the substance being synthesized. Typically, it would be used in a controlled laboratory setting following standard chemical handling procedures .
Results or Outcomes
The outcomes can vary widely depending on the specific synthesis process being carried out. In general, the use of this compound in synthesis contributes to the production of a wide range of chemical substances .
Use in Synthesis of Substances
Summary of the Application
The compound is used as a laboratory chemical in the synthesis of various substances .
Methods of Application
The specific methods of application can vary depending on the substance being synthesized. Typically, it would be used in a controlled laboratory setting following standard chemical handling procedures .
Results or Outcomes
The outcomes can vary widely depending on the specific synthesis process being carried out. In general, the use of this compound in synthesis contributes to the production of a wide range of chemical substances .
Use in Food, Drug, Pesticide or Biocidal Product
Scientific Field
This compound is used in the field of Food Science , Pharmaceutical Sciences , and Agricultural Sciences .
Summary of the Application
The compound is used as a laboratory chemical in the production of food, drug, pesticide or biocidal product .
Methods of Application
The specific methods of application can vary depending on the product being produced. Typically, it would be used in a controlled laboratory setting following standard chemical handling procedures .
Results or Outcomes
The outcomes can vary widely depending on the specific product being produced. In general, the use of this compound in the production of food, drug, pesticide or biocidal product contributes to the development of a wide range of products .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and get medical attention if irritation persists .
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZOAEJMFQGQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363284 |
Source


|
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
CAS RN |
321429-96-3 |
Source


|
| Record name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)



![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)


![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)
